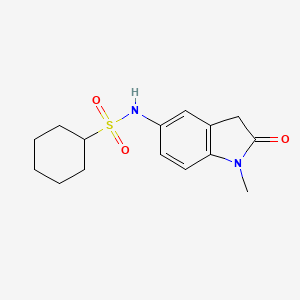

N-(1-甲基-2-氧代吲哚-5-基)环己烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound likely related to the 2-oxoindoline family . Compounds in this family have been studied for their potential therapeutic and biological characteristics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-oxoindoline-based acetohydrazides, have been synthesized through various methods . For instance, one method involves the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides .科学研究应用

Anticancer Agent Development

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide has shown promise in the field of oncology as a potential anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers . These compounds can induce apoptosis, a form of programmed cell death essential for stopping the proliferation of cancer cells. The most potent derivatives have been found to be more cytotoxic than existing procaspase-3 activating compounds, suggesting their potential as templates for novel anticancer drugs .

Apoptosis Mechanism Studies

The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cell cycle and apoptosis . Understanding these mechanisms is crucial for developing new therapeutic strategies to treat cancer. By analyzing how N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide derivatives affect the cell cycle and apoptosis pathways, researchers can identify new targets for anticancer therapy.

Molecular Docking and Drug Design

Molecular docking studies involving N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide derivatives have been conducted to assess their binding profiles within the active sites of target proteins such as VEGFR-2 . These studies are instrumental in the rational design of new drugs, as they provide insights into the molecular interactions that underpin the compound’s anticancer activity.

Pharmacokinetic and ADME Profiling

The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide derivatives are evaluated to determine their suitability as drug candidates . This includes assessing their bioavailability, half-life, and potential toxicity, which are all critical factors in the drug development process.

Biochemical Pathway Analysis

Research involving N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide contributes to a deeper understanding of biochemical pathways, particularly those related to cell death and survival . By elucidating how the compound interacts with various enzymes and proteins, scientists can uncover new details about these complex biological processes.

作用机制

Target of Action

The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel small molecules designed to activate procaspase-3 .

Mode of Action

N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity, particularly in cancer cells .

Biochemical Pathways

The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of procaspase-3 by the compound leads to the induction of apoptosis and ultimately causes the death of cancer cells .

Result of Action

The compound shows notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . The most potent compound in the series was found to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the three cancer cell lines tested .

属性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKWDUJNQNLYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2750087.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2750091.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)

![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)